![molecular formula C23H24N4O2S B2449766 2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 899747-64-9](/img/structure/B2449766.png)
2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridin-3-ylmethyl group, a tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl group, and a phenethylacetamide group. These groups are connected by a thioether and an amide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine ring and the cyclopentane ring would likely contribute to the rigidity of the molecule, while the thioether and amide linkages would provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
- Researchers have explored derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 (cyclin-dependent kinase 2) inhibitors . CDK2 plays a crucial role in cell cycle regulation, and inhibiting it can be relevant for cancer therapy.
- Hydrazine-coupled pyrazole derivatives, including those containing the mentioned compound, were synthesized and evaluated for their antileishmanial and antimalarial potential .
CDK2 Inhibition
Antileishmanial and Antimalarial Activity
Antimicrobial Potential
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By targeting CDK2, the compound can effectively halt the cell cycle, preventing the replication of cancer cells . This can lead to a reduction in tumor growth and potentially contribute to cancer treatment .
Future Directions
properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c28-21(25-13-11-17-6-2-1-3-7-17)16-30-22-19-9-4-10-20(19)27(23(29)26-22)15-18-8-5-12-24-14-18/h1-3,5-8,12,14H,4,9-11,13,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUVYGPZYDUOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide |
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